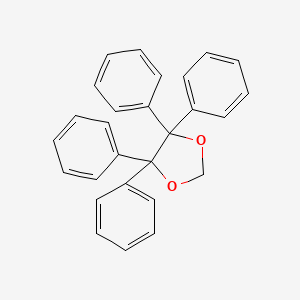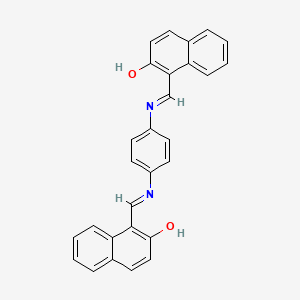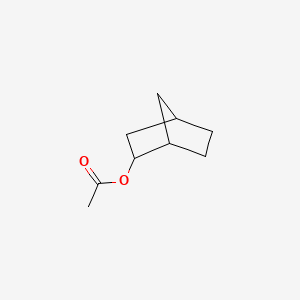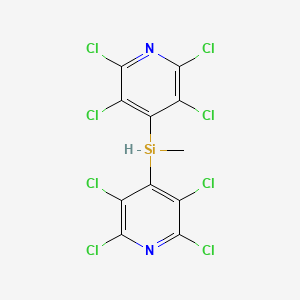
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de 4-(2-(oxo(4-toluidino)acétyl)carbohydrazonoyl)phényle est un composé organique complexe de formule moléculaire C23H19N3O4. Ce composé est connu pour sa structure unique, qui comprend un ester benzoate, une hydrazone et un fragment de toluidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du benzoate de 4-(2-(oxo(4-toluidino)acétyl)carbohydrazonoyl)phényle implique généralement plusieurs étapes. Une méthode courante commence par la réaction de la 4-toluidine avec l'anhydride acétique pour former la N-acétyl-4-toluidine. Cet intermédiaire est ensuite réagi avec l'hydrate d'hydrazine pour former l'hydrazone correspondante. L'étape finale implique l'estérification de l'hydrazone avec l'acide benzoïque ou ses dérivés en conditions acides pour donner le composé cible .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Cela implique souvent l'utilisation de réacteurs automatisés, un contrôle précis de la température et une surveillance continue de l'avancement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate de 4-(2-(oxo(4-toluidino)acétyl)carbohydrazonoyl)phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupes hydroxyle.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Les réactions de substitution électrophile nécessitent généralement des catalyseurs comme le chlorure d'aluminium (AlCl3) et des conditions telles que des températures élevées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de l'acide benzoïque, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
Le benzoate de 4-(2-(oxo(4-toluidino)acétyl)carbohydrazonoyl)phényle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du benzoate de 4-(2-(oxo(4-toluidino)acétyl)carbohydrazonoyl)phényle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de méthyle 4-(2-(oxo(2-toluidino)acétyl)carbohydrazonoyl)
- Benzoate de 4-(2-(oxo(2-toluidino)acétyl)carbohydrazonoyl)phényle 2-iodo
- Benzoate de 2-éthoxy-4-(2-(oxo(4-toluidino)acétyl)carbohydrazonoyl)phényle
Unicité
Le benzoate de 4-(2-(oxo(4-toluidino)acétyl)carbohydrazonoyl)phényle est unique en raison de ses caractéristiques structurales spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un ester benzoate, d'une hydrazone et d'un fragment de toluidine le rend particulièrement polyvalent dans diverses applications .
Propriétés
Numéro CAS |
880057-43-2 |
|---|---|
Formule moléculaire |
C23H19N3O4 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19N3O4/c1-16-7-11-19(12-8-16)25-21(27)22(28)26-24-15-17-9-13-20(14-10-17)30-23(29)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+ |
Clé InChI |
YKGYLNGAFKIRPE-BUVRLJJBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)


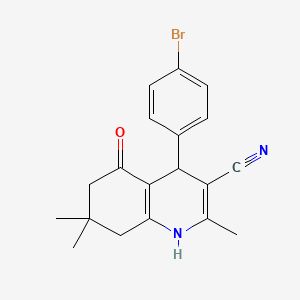
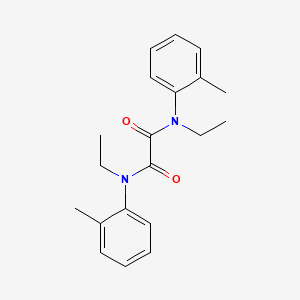
![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)
